molecular formula C18H22N4O B11937810 Rel-N-(4-((1R,2S)-2-((Cyclopropylmethyl)amino)cyclopropyl)phenyl)-1-methyl-1H-pyrazole-4-carboxamide

Rel-N-(4-((1R,2S)-2-((Cyclopropylmethyl)amino)cyclopropyl)phenyl)-1-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B11937810
M. Wt: 310.4 g/mol
InChI Key: NTRMVYTYDOLCRU-SJORKVTESA-N
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Description

Rel-N-(4-((1R,2S)-2-((Cyclopropylmethyl)amino)cyclopropyl)phenyl)-1-methyl-1H-pyrazole-4-carboxamide is a complex organic compound It features a cyclopropylmethyl group, a pyrazole ring, and a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-N-(4-((1R,2S)-2-((Cyclopropylmethyl)amino)cyclopropyl)phenyl)-1-methyl-1H-pyrazole-4-carboxamide typically involves multiple steps:

    Formation of the Cyclopropylmethyl Group: This can be achieved through cyclopropanation reactions.

    Synthesis of the Pyrazole Ring: Pyrazole rings are often synthesized via condensation reactions involving hydrazines and 1,3-diketones.

    Coupling Reactions: The final step involves coupling the cyclopropylmethyl group with the pyrazole ring and introducing the carboxamide group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the cyclopropylmethyl group.

    Reduction: Reduction reactions could target the carboxamide group, potentially converting it to an amine.

    Substitution: The aromatic ring and pyrazole ring may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles like amines or alcohols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an amine.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in various organic synthesis reactions.

Biology

In biological research, it might be studied for its interactions with biological molecules, such as proteins or nucleic acids.

Medicine

Potential medicinal applications could include its use as a drug candidate or a pharmacological tool to study specific biological pathways.

Industry

In industry, it could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(2-Aminocyclopropyl)phenyl)-1-methyl-1H-pyrazole-4-carboxamide
  • N-(4-(Cyclopropylmethyl)phenyl)-1-methyl-1H-pyrazole-4-carboxamide

Uniqueness

Rel-N-(4-((1R,2S)-2-((Cyclopropylmethyl)amino)cyclopropyl)phenyl)-1-methyl-1H-pyrazole-4-carboxamide is unique due to the specific configuration of its cyclopropylmethyl group and the presence of both a pyrazole ring and a carboxamide group. These structural features may confer unique chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C18H22N4O

Molecular Weight

310.4 g/mol

IUPAC Name

N-[4-[(1R,2S)-2-(cyclopropylmethylamino)cyclopropyl]phenyl]-1-methylpyrazole-4-carboxamide

InChI

InChI=1S/C18H22N4O/c1-22-11-14(10-20-22)18(23)21-15-6-4-13(5-7-15)16-8-17(16)19-9-12-2-3-12/h4-7,10-12,16-17,19H,2-3,8-9H2,1H3,(H,21,23)/t16-,17+/m1/s1

InChI Key

NTRMVYTYDOLCRU-SJORKVTESA-N

Isomeric SMILES

CN1C=C(C=N1)C(=O)NC2=CC=C(C=C2)[C@H]3C[C@@H]3NCC4CC4

Canonical SMILES

CN1C=C(C=N1)C(=O)NC2=CC=C(C=C2)C3CC3NCC4CC4

Origin of Product

United States

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